molecular formula C42H42Cl2N2 B5104206 N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride

N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride

Cat. No.: B5104206
M. Wt: 645.7 g/mol
InChI Key: UXHHWJRMDFKPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenylprop-2-ynyl groups attached to a hexane-1,6-diamine backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine typically involves multi-step organic reactions. One common method includes the alkylation of hexane-1,6-diamine with 3-phenylprop-2-ynyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The phenylprop-2-ynyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The phenylprop-2-ynyl groups play a crucial role in these interactions, providing specificity and affinity for the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetrakis(3-methylphenyl)-3,3’-dimethylbenzidine
  • N,N,N’,N’-tetrakis(4-methoxyphenyl)benzidine
  • N,N,N’,N’-tetrakis(2-pyridylmethyl)ethylenediamine

Uniqueness

N,N,N’,N’-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine stands out due to its unique combination of phenylprop-2-ynyl groups and hexane-1,6-diamine backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40N2.2ClH/c1(15-33-43(35-17-29-39-21-7-3-8-22-39)36-18-30-40-23-9-4-10-24-40)2-16-34-44(37-19-31-41-25-11-5-12-26-41)38-20-32-42-27-13-6-14-28-42;;/h3-14,21-28H,1-2,15-16,33-38H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHHWJRMDFKPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCN(CCCCCCN(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3)CC#CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.